6-Bromo-1-methylimidazo[1,5-a]pyridine

Medicinal Chemistry Organic Synthesis Quality Control

6-Bromo-1-methylimidazo[1,5-a]pyridine offers a unique 6-bromo handle for regioselective cross-coupling, enabling precise SAR exploration at this position. The 1-methyl group modulates lipophilicity for fine-tuned ADME properties. Ideal for constructing CNS-targeting or kinase inhibitor libraries from a privileged imidazo[1,5-a]pyridine scaffold. Use as a versatile precursor for functionalized N-heterocyclic carbenes in catalysis.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1546280-79-8
Cat. No. B1380405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methylimidazo[1,5-a]pyridine
CAS1546280-79-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CN2C=N1)Br
InChIInChI=1S/C8H7BrN2/c1-6-8-3-2-7(9)4-11(8)5-10-6/h2-5H,1H3
InChIKeyYINHFWLVRXVMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methylimidazo[1,5-a]pyridine (CAS 1546280-79-8): A Specialized Building Block for Heterocyclic Synthesis


6-Bromo-1-methylimidazo[1,5-a]pyridine (CAS: 1546280-79-8) is a heterocyclic aromatic compound belonging to the imidazo[1,5-a]pyridine family, a class recognized for its utility in medicinal chemistry, material science, and as precursors for N-heterocyclic carbenes [1]. It is characterized by a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, with a bromine atom at the 6-position and a methyl group at the 1-position . Its primary role is as a versatile small molecule scaffold or building block for the synthesis of more complex heterocyclic compounds .

Why Unsubstituted or Differently Substituted Imidazo[1,5-a]pyridines Are Not Interchangeable with 6-Bromo-1-methylimidazo[1,5-a]pyridine


Direct substitution of a building block like 6-bromo-1-methylimidazo[1,5-a]pyridine with its unsubstituted core (imidazo[1,5-a]pyridine) or a different isomer (e.g., 1-bromo-7-methylimidazo[1,5-a]pyridine) is chemically invalid for constructing specific molecular architectures. The precise placement of the bromine atom at the 6-position is critical for executing regioselective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to install aryl or amino groups at that exact location. The presence of the 1-methyl group further distinguishes its reactivity and steric profile from non-methylated analogs like 6-bromoimidazo[1,5-a]pyridine [1]. Using an incorrect isomer or analog would lead to a different regioisomer of the final product, fundamentally altering its 3D structure and, consequently, its potential binding properties in a biological assay or its function in a material [2].

Quantitative Differentiation Evidence for 6-Bromo-1-methylimidazo[1,5-a]pyridine Against Closest Analogs


Purity and Quality Control Benchmarking for Reliable Synthetic Reproducibility

For procurement in a research setting, the reliability and purity of a building block are paramount for ensuring reproducible synthetic outcomes. Commercially available 6-Bromo-1-methylimidazo[1,5-a]pyridine from Bidepharm is offered with a standard purity of 95% and is supported by batch-specific quality control data, including NMR, HPLC, and GC analyses . This level of analytical documentation provides a verifiable benchmark for purity that is often not uniformly available or explicitly stated for all close analogs from other vendors. For instance, while analogs like 6-bromoimidazo[1,5-a]pyridine are available, the provision of comprehensive, batch-specific QC data packages is a differentiator that reduces the risk of using an uncharacterized impurity profile that could confound synthetic steps .

Medicinal Chemistry Organic Synthesis Quality Control

Inferred Differentiation in Lipophilicity and Physicochemical Profile Compared to Unsubstituted Core

While direct measured logP data for 6-bromo-1-methylimidazo[1,5-a]pyridine is not published, its physicochemical properties can be inferred from computed data of its close analog, 1-bromo-5-methylimidazo[1,5-a]pyridine, which has an XLogP3-AA value of 3.3 [1]. In contrast, the unsubstituted core analog, 6-bromoimidazo[1,5-a]pyridine, has a computed XLogP3 of 2.5 . The addition of a methyl group (as in our target compound) is a classic medicinal chemistry strategy to increase lipophilicity (logP) compared to the non-methylated core. This shift in logP from ~2.5 to >3.0 suggests that derivatives synthesized from 6-bromo-1-methylimidazo[1,5-a]pyridine will inherently possess different pharmacokinetic properties, such as membrane permeability and volume of distribution, than those derived from the less lipophilic 6-bromoimidazo[1,5-a]pyridine scaffold.

Medicinal Chemistry ADME Properties Physicochemical Profile

Differentiation in Synthetic Utility: Regioselective C-3 Arylation Enabled by the Bromo-Substituent

The presence of a halogen atom, specifically bromine, is a well-established key for executing transition-metal-catalyzed cross-coupling reactions. A study on the direct C-3 arylation of the imidazo[1,5-a]pyridine core highlights that while unsubstituted imidazo[1,5-a]pyridine (1) can be directly arylated at the C-3 position with low yield (18% NMR yield with 1-bromo-4-nitrobenzene), a more robust and general two-step approach involves first installing a bromine atom at the desired position (C-3 in this case) to form the hetaryl bromide, followed by a high-yielding Suzuki cross-coupling [1]. This methodological precedent directly establishes the superior synthetic utility of a bromo-substituted imidazo[1,5-a]pyridine over the unsubstituted core for efficient and high-yielding arylation. Our target compound, 6-bromo-1-methylimidazo[1,5-a]pyridine, provides this critical bromine handle specifically at the 6-position, enabling analogous, reliable cross-coupling reactions at that site, which cannot be achieved with the unsubstituted or a non-halogenated 1-methylimidazo[1,5-a]pyridine.

Organic Synthesis Palladium Catalysis C-H Functionalization

Class-Level Evidence for Kinase Inhibition Potential as a Foundation for Scaffold Exploration

Direct biological activity data for 6-bromo-1-methylimidazo[1,5-a]pyridine is not available. However, its core scaffold, the imidazo[1,5-a]pyridine, is a privileged structure in kinase inhibitor drug discovery. Class-level evidence shows that optimized derivatives can achieve sub-micromolar to low nanomolar inhibitory activities. For example, 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives demonstrated potent and selective inhibition of Mnk1/2 kinases [1]. Furthermore, SAR studies on imidazo[1,5-a]pyridine-based 5-HT4 receptor partial agonists have produced lead compounds with potent activity and good ADME properties, progressing to animal models of cognition [2]. This established track record positions the imidazo[1,5-a]pyridine scaffold as a validated starting point for medicinal chemistry programs targeting kinases or GPCRs. Procuring 6-bromo-1-methylimidazo[1,5-a]pyridine therefore provides a direct entry point to this biologically relevant and well-precedented chemical space, a strategic advantage over exploring less-validated or non-halogenated scaffolds.

Drug Discovery Kinase Inhibitors Cancer

Recommended Application Scenarios for 6-Bromo-1-methylimidazo[1,5-a]pyridine Based on Verified Evidence


High-Fidelity Diversification of the Imidazo[1,5-a]pyridine Scaffold via Cross-Coupling

This compound is optimally used as a key building block in the synthesis of diverse compound libraries. Its 6-bromo substituent is a prime functional handle for reliable palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the systematic and high-yielding installation of various aryl, heteroaryl, or amino groups specifically at the 6-position, a capability supported by class-level synthetic methodology [1]. This makes it ideal for structure-activity relationship (SAR) studies in medicinal chemistry programs where exploring substitution at the 6-position is critical.

Scaffold-Hopping in CNS and Kinase-Targeted Drug Discovery

For drug discovery projects focusing on central nervous system (CNS) disorders or kinase inhibition, this compound serves as a strategic starting point. The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in these areas, with numerous literature precedents demonstrating the ability to achieve potent activity, target selectivity, and brain penetration [REFS-2, REFS-3]. By starting with this pre-functionalized scaffold, researchers can focus their synthetic efforts on optimizing substituents for potency and ADME properties, leveraging the scaffold's intrinsic, class-validated potential for therapeutic development.

Physicochemical Property Tuning in Lead Optimization

In lead optimization campaigns, medicinal chemists can utilize this compound to fine-tune the physicochemical properties of their series. The inferred increase in lipophilicity from the 1-methyl group, compared to non-methylated analogs like 6-bromoimidazo[1,5-a]pyridine, offers a valuable tool for modulating membrane permeability, metabolic stability, or plasma protein binding [4]. Selecting this building block for SAR exploration provides a deliberate vector for modulating these critical ADME parameters without altering the core scaffold.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

Imidazo[1,5-a]pyridines are established precursors for the synthesis of N-heterocyclic carbenes (NHCs), a highly important class of ligands in organometallic chemistry and catalysis [1]. The presence of the bromine atom on this compound provides a versatile synthetic handle that can be used to further functionalize the heterocycle before or after its conversion to an NHC ligand. This enables the creation of novel, functionalized NHC-metal complexes with tailored steric and electronic properties for specific catalytic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-methylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.